1,2-Bis(3,4-dimethoxyphenyl)ethane 1,2-Bis(3,4-dimethoxyphenyl)ethane
Brand Name: Vulcanchem
CAS No.: 5963-51-9
VCID: VC3775947
InChI: InChI=1S/C18H22O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h7-12H,5-6H2,1-4H3
SMILES: COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol

1,2-Bis(3,4-dimethoxyphenyl)ethane

CAS No.: 5963-51-9

Cat. No.: VC3775947

Molecular Formula: C18H22O4

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(3,4-dimethoxyphenyl)ethane - 5963-51-9

Specification

CAS No. 5963-51-9
Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
IUPAC Name 4-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-dimethoxybenzene
Standard InChI InChI=1S/C18H22O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h7-12H,5-6H2,1-4H3
Standard InChI Key KZFGXTHUBGSZKB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC

Introduction

Chemical Structure and Properties

Molecular Structure

1,2-Bis(3,4-dimethoxyphenyl)ethane (CAS No. 5963-51-9) is characterized by its unique molecular structure consisting of two 3,4-dimethoxyphenyl groups connected by an ethane (-CH₂-CH₂-) linker. Each phenyl ring contains two methoxy (-OCH₃) groups at the 3 and 4 positions, creating a symmetrical arrangement that influences its chemical behavior . The compound has a molecular formula of C₁₈H₂₂O₄ and a molecular weight of 302.4 g/mol, placing it in the medium-range molecular weight category for organic compounds . The ethane bridge provides conformational flexibility to the molecule, allowing rotation around the central carbon-carbon bond. This structural feature distinguishes it from related rigid compounds and contributes to its specific physicochemical properties. The presence of the methoxy groups on the aromatic rings creates electron-rich centers that influence the compound's reactivity patterns and potential interactions with biological systems.

Physical Properties

Synthesis Methods

Hydrogenation of Alkenes

Applications and Research Findings

Research Findings

Comparative Analysis

Comparison with Related Compounds

1,2-Bis(3,4-dimethoxyphenyl)ethane shares structural similarities with several related compounds but differs in key aspects that influence its properties and potential applications. Table 1 provides a comparative analysis of 1,2-Bis(3,4-dimethoxyphenyl)ethane and structurally related compounds.

Table 1: Comparison of 1,2-Bis(3,4-dimethoxyphenyl)ethane with Related Compounds

Property1,2-Bis(3,4-dimethoxyphenyl)ethane1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione
CAS Number5963-51-9554-34-75653-58-7
Molecular FormulaC₁₈H₂₂O₄C₁₈H₁₈O₆C₁₈H₁₈O₆
Molecular Weight (g/mol)302.4330.33330.3
StructureTwo 3,4-dimethoxyphenyl groups connected by ethane linkerTwo 3,4-dimethoxyphenyl groups connected by ethane-1,2-dioneTwo 2,3-dimethoxyphenyl groups connected by ethane-1,2-dione
Functional GroupsMethoxy groupsMethoxy groups, Carbonyl groupsMethoxy groups, Carbonyl groups
Density (g/cm³)Not specified in search results1.195Not specified in search results
Boiling Point (°C)Not specified in search results505.6 at 760 mmHgNot specified in search results
Flash Point (°C)Not specified in search results223.6Not specified in search results

As shown in Table 1, 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (CAS 554-34-7) differs from the target compound by the presence of two carbonyl groups in the linking structure . This structural difference results in a higher molecular weight (330.33 g/mol compared to 302.4 g/mol) and likely different chemical reactivity due to the presence of the carbonyl functionalities . Similarly, 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione (CAS 5653-58-7) differs both in the positioning of the methoxy groups (2,3- instead of 3,4-) and the presence of carbonyl groups. These structural variations would result in different electronic distributions, reactivity patterns, and potential biological activities. Understanding these structural relationships is crucial for predicting and comparing the properties and applications of these related compounds.

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